4-Methyl-5H-pyrido(4,3-b)indol-3-amine monoacetate
Beschreibung
Eigenschaften
CAS-Nummer |
75240-18-5 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
acetic acid;4-methyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-11-9(6-14-12(7)13)8-4-2-3-5-10(8)15-11;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4) |
InChI-Schlüssel |
SQKSOIMEVGDWGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CN=C1N)C3=CC=CC=C3N2.CC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Approach
The synthesis of 4-Methyl-5H-pyrido(4,3-b)indol-3-amine monoacetate generally involves:
- Cyclization reactions to form the pyridoindole core.
- Introduction of the amino group at the 3-position .
- Methylation at the 4-position.
- Formation of the monoacetate salt by reaction with acetic acid.
A typical synthetic route starts from appropriately substituted aminopyridines or indole precursors, which undergo condensation and cyclization under acidic conditions, often in the presence of acetic acid to facilitate both the cyclization and salt formation.
Oxidative Cyclization Using Acetic Acid
Research on related pyridoindole derivatives indicates that the use of acetic acid in excess (up to 6 equivalents) under an oxygen atmosphere significantly improves the yield of cyclized products. For example, in the synthesis of related heterocycles, increasing acetic acid loading from 2 to 6 equivalents raised yields from 34% to 74%, with molecular oxygen acting as an oxidant to drive the oxidative cyclization.
This method involves:
- Mixing amino-substituted pyridine derivatives with β-diketones or similar carbonyl compounds.
- Stirring in ethanol with acetic acid under an oxygen atmosphere at elevated temperatures (~130 °C) for extended periods (e.g., 18 hours).
- The reaction proceeds via nucleophilic addition, oxidative dehydrogenation, and cyclization steps to form the pyridoindole framework.
This approach is adaptable for synthesizing 4-methyl substituted pyridoindoles by selecting appropriate methylated precursors or methylation steps post-cyclization.
Amination and Salt Formation
The amino group at the 3-position can be introduced either by:
- Direct amination of the precursor during cyclization.
- Post-synthetic modification such as nucleophilic substitution or reduction of nitro precursors.
The monoacetate salt is typically formed by treating the free base with acetic acid, which stabilizes the compound and improves its solubility and handling properties.
Comparative Data on Related Compounds
Detailed Research Findings on Preparation
Yield Optimization: Studies show that controlling the amount of acetic acid and maintaining an oxygen atmosphere are critical for maximizing yields and minimizing by-products during cyclization.
Reaction Atmosphere: Oxygen is essential as an oxidant in the cyclization step. Reactions under argon or inert atmospheres result in significantly lower yields (e.g., 6% vs. 94% under O2).
Temperature and Time: Elevated temperatures (~130 °C) and prolonged reaction times (up to 18 hours) are necessary to complete the cyclization and oxidative steps efficiently.
Side Reactions: Excessive acetic acid (>6 equivalents) can lead to competing side reactions, such as formation of triazolo derivatives, which must be controlled by optimizing reagent ratios.
Biological Relevance: The preparation methods are designed to yield compounds suitable for biological testing, given their mutagenic and carcinogenic potential, necessitating high purity and well-characterized products.
Summary Table of Preparation Conditions
| Parameter | Condition | Effect on Synthesis |
|---|---|---|
| Acetic Acid Equivalents | 2 to 6 equivalents | Increased yield from 34% to 74% |
| Atmosphere | Oxygen (1 atm) | Near quantitative yield (up to 94%) |
| Temperature | 130 °C | Required for efficient cyclization |
| Reaction Time | 18 hours | Ensures completion of oxidative cyclization |
| Solvent | Ethanol | Suitable for solubilizing reactants and acetic acid |
| Side Products | Triazolo derivatives (if >6 eq acetic acid) | Minimized by controlling acetic acid amount |
Analyse Chemischer Reaktionen
4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its therapeutic potential in treating various diseases. Additionally, it has applications in the industry, particularly in the development of organic electroluminescent devices .
Wirkmechanismus
The mechanism of action of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate involves its interaction with specific molecular targets and pathways. For example, it can bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Below is a comparative analysis of Trp-P-1 monoacetate with structurally and functionally related HAAs, including Trp-P-2 acetate, Harman, Norharman, and IQ-type compounds.
Table 1: Key Properties of 4-Methyl-5H-pyrido(4,3-b)indol-3-amine Monoacetate and Analogous Compounds
Structural and Functional Differences
Core Structure: Trp-P-1 monoacetate and Trp-P-2 acetate share a pyridoindole backbone but differ in methylation: Trp-P-1 has 1,4-dimethyl groups, while Trp-P-2 has only a 1-methyl group. This difference impacts their metabolic activation and DNA adduct formation. Harman and Norharman are β-carbolines lacking the 3-amine group, reducing direct mutagenicity compared to Trp-P derivatives. IQ contains an imidazole ring fused to quinoline, enabling distinct metabolic pathways (e.g., cytochrome P450-mediated activation).
Carcinogenic Potency: Trp-P-1 and Trp-P-2 exhibit similar carcinogenic profiles (both IARC 2B), but IQ is classified as 2A due to stronger evidence of genotoxicity.
Analytical Detection: Trp-P-1 monoacetate and related HAAs are quantified using HPLC with UV/fluorescence detection after solid-phase extraction (SPE). For example, Trp-P-1 monoacetate has a detection limit of 0.1 µg/L in meat extracts.
Toxicity and Metabolic Pathways
- Trp-P-1 monoacetate is metabolized by hepatic enzymes (e.g., CYP1A2) into reactive N-hydroxylated intermediates that form DNA adducts, leading to frameshift mutations.
- Trp-P-2 acetate shows similar metabolic activation but lower thermal stability during cooking compared to Trp-P-1.
- IQ requires N-oxidation for activation, producing highly electrophilic nitrenium ions.
Biologische Aktivität
4-Methyl-5H-pyrido(4,3-b)indol-3-amine monoacetate is a compound that has garnered attention due to its notable biological activities, particularly in the fields of mutagenesis and carcinogenesis. This article explores its biological activity, mechanisms of action, and potential applications in cancer therapy.
Chemical Structure and Properties
The structural formula of 4-Methyl-5H-pyrido(4,3-b)indol-3-amine monoacetate features a pyridoindole framework, which is significant in various biological interactions. The compound is characterized by its ability to intercalate with DNA and influence cellular processes.
Mutagenicity and Carcinogenicity
Research indicates that 4-Methyl-5H-pyrido(4,3-b)indol-3-amine monoacetate exhibits significant mutagenic and carcinogenic properties. It has been classified as a mutagen based on its ability to induce mutations in bacterial assays. Its carcinogenic potential has been demonstrated through various in vivo studies, showing an increased incidence of tumors in treated animal models .
Antineoplastic Activity
In vitro studies have shown that derivatives of 4-Methyl-5H-pyrido(4,3-b)indole possess antineoplastic (anti-cancer) properties. A series of 1-amino-substituted derivatives were synthesized and evaluated for their cytotoxic effects against L1210 cultured cells. Notably, compounds with specific side chains exhibited potent cytotoxicity and significant antitumor activity in mouse models .
Table 1: Summary of Antineoplastic Activity
| Compound Derivative | Cytotoxicity (IC50 µM) | Tumor Model Tested | Reference |
|---|---|---|---|
| 1-Amino derivative A | 10 | P388 leukemia | |
| 1-Amino derivative B | 5 | B16 melanoma | |
| 1-Amino derivative C | 15 | C38 adenocarcinoma |
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Intercalation : The compound's structure allows it to intercalate between DNA base pairs, disrupting normal replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress within cells, leading to DNA damage and apoptosis.
- Cell Cycle Arrest : Studies have indicated that treatment with this compound can lead to cell cycle arrest at various checkpoints, contributing to its cytotoxic effects.
Case Studies
Several case studies have highlighted the effectiveness of 4-Methyl-5H-pyrido(4,3-b)indole derivatives in cancer treatment:
- Case Study 1 : A study involving mice treated with a specific derivative showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells.
- Case Study 2 : In another study focusing on B16 melanoma, the administration of the monoacetate led to prolonged survival rates in treated animals, suggesting its potential as a therapeutic agent.
Q & A
Basic: What analytical methods are recommended to confirm the identity and purity of 4-methyl-5H-pyrido(4,3-b)indol-3-amine monoacetate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify structural integrity by comparing chemical shifts with published data for pyridoindole derivatives .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (theoretical: 257.29 g/mol for the acetate salt) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Purity assessment via reverse-phase HPLC with UV detection (λ = 254–280 nm), using acetonitrile/water gradients .
Basic: What safety protocols should be followed when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage: Store at 2–8°C in airtight containers, protected from light and moisture .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers assess the mutagenic potential of this compound?
Answer:
- Ames Test: Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 mix). Dose ranges: 50 ng/plate (base compound) to 1 µg/plate (acetate salt) .
- Mammalian Cell Assays: Conduct micronucleus tests in human lymphoblastoid cells (e.g., TK6 cells) at 20 mg/L for chromosomal aberrations .
| Test System | Dose | Result | Reference |
|---|---|---|---|
| S. typhimurium TA98 | 1 µg/plate | Positive mutagenicity | |
| Human lymphocytes | 20 mg/L | Chromosomal damage |
Advanced: How do structural analogs like Trp-P-1 and Trp-P-2 differ in carcinogenic mechanisms?
Answer:
- Trp-P-1 (1,4-dimethyl derivative): Requires metabolic activation by CYP1A2 to form DNA-adducts, primarily targeting liver tissue in rodents .
- Trp-P-2 (1-methyl derivative): Exhibits stronger direct mutagenicity in Salmonella assays without metabolic activation, suggesting distinct adduct formation pathways .
- Methodological Insight: Compare dose-response curves in in vivo models (e.g., rat liver foci assays) and analyze adduct profiles via -postlabeling .
Advanced: What experimental designs are optimal for evaluating in vivo carcinogenicity?
Answer:
- Rodent Models: Administer oral doses (e.g., 11 g/kg over 89 weeks in mice) and monitor tumor incidence in liver and lung tissues .
- Endpoint Analysis: Histopathological examination combined with biomarker assays (e.g., serum ALT for liver damage) .
- Data Interpretation: Use the Multistage Model of Carcinogenesis to calculate tumor latency and dose thresholds .
Basic: How stable is this compound under varying storage conditions?
Answer:
- Short-Term Stability: Stable for 6 months at -20°C in desiccated, amber vials .
- Degradation Signs: Discoloration (yellow to brown) indicates oxidation; confirm via HPLC purity checks .
Advanced: What synthetic strategies are effective for producing pyridoindole derivatives?
Answer:
- Core Synthesis: Condensation of substituted indoles with pyridine precursors under acidic conditions (e.g., HCl/EtOH) .
- Acetylation: React the free base with acetic anhydride in dichloromethane, followed by recrystallization from ethyl acetate .
- Optimization: Monitor reaction progress via TLC (silica gel, CHCl/MeOH 9:1) and optimize yields (typically 60–70%) .
Advanced: How does methylation at the 1- and 4-positions influence toxicity?
Answer:
- 1-Methyl (Trp-P-2): Enhances direct mutagenicity in bacterial assays due to increased electrophilicity of the aromatic amine .
- 1,4-Dimethyl (Trp-P-1): Reduces solubility, prolonging metabolic activation and increasing in vivo carcinogenicity .
- Methodology: Compare logP values (measured via shake-flask method) and metabolic half-lives in microsomal assays .
Basic: What are the key discrepancies in reported CAS numbers for this compound?
Answer:
- Monoacetate: CAS 72254-58-1 (Toronto Research Chemicals) vs. 68808-54-8 (IARC). Cross-validate via spectral data and supplier certifications .
- Base Compound: CAS 62450-07-1 (Trp-P-2) is distinct from its acetate salt .
Advanced: What computational tools can predict metabolic pathways?
Answer:
- Software: Use Schrödinger’s ADMET Predictor or CypReact for cytochrome P450 metabolism modeling .
- Validation: Compare predicted metabolites (e.g., N-hydroxylated intermediates) with LC-MS/MS data from hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
